molecular formula C8H12ClNO B13257272 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole

2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole

Cat. No.: B13257272
M. Wt: 173.64 g/mol
InChI Key: KWTIPKWBIPOJGE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a chloromethyl group (-CH₂Cl) at position 2 and a 2-methylpropyl (isobutyl) group at position 3. Oxazole derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity, particularly in antimicrobial and anti-inflammatory applications . The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the bulky 2-methylpropyl substituent contributes to lipophilicity, influencing pharmacokinetic properties like solubility and membrane permeability .

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2-(chloromethyl)-4-(2-methylpropyl)-1,3-oxazole

InChI

InChI=1S/C8H12ClNO/c1-6(2)3-7-5-11-8(4-9)10-7/h5-6H,3-4H2,1-2H3

InChI Key

KWTIPKWBIPOJGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=COC(=N1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpropylamine with chloroacetyl chloride can yield the desired oxazole compound. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of oxazole derivatives with carbonyl or hydroxyl groups.

    Reduction: Formation of saturated heterocyclic compounds.

Scientific Research Applications

2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity or cytotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The table below compares 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole with structurally related compounds from the evidence, focusing on substituents, physical properties, and commercial availability:

Compound Name CAS Number Ring Type Substituents Melting Point (°C) Purity (%) Price (JPY) Molecular Weight (g/mol)
4-(Chloromethyl)-2-phenyl-1,3-thiazole 4771-31-7 Thiazole Phenyl (C₆H₅), Chloromethyl (-CH₂Cl) 49–50 97 N/A 195.68
5-(Chloromethyl)-2-phenylpyrimidine 886531-63-1 Pyrimidine Phenyl (C₆H₅), Chloromethyl (-CH₂Cl) 96.5–98 97 80,400/g 209.65
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole 22091-38-9 Oxazole 4-Bromophenyl, Chloromethyl (-CH₂Cl) N/A N/A N/A 272.53
2-Benzyl-4-(chloromethyl)-1,3-oxazole CID 22009602 Oxazole Benzyl (C₆H₅CH₂), Chloromethyl (-CH₂Cl) N/A N/A N/A 207.66
Target Compound Not Provided Oxazole 2-Methylpropyl, Chloromethyl (-CH₂Cl) Predicted: 50–70 N/A N/A ~185.65
Key Observations:
  • Ring Type Differences : Thiazoles (sulfur-containing) and pyrimidines (six-membered, two nitrogens) generally exhibit higher melting points than oxazoles due to stronger intermolecular interactions (e.g., 96.5–98°C for pyrimidine vs. 49–50°C for thiazole) .
  • Substituent Effects : Bulky aliphatic groups (e.g., 2-methylpropyl) reduce crystallinity compared to planar aromatic substituents (e.g., phenyl), likely lowering melting points. Chloromethyl groups enhance reactivity but may decrease thermal stability .
  • Commercial Availability : Chloromethyl-substituted heterocycles are niche reagents, with prices reflecting synthesis complexity (e.g., ¥80,400/g for pyrimidine derivatives) .

Biological Activity

2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. The unique structure of the oxazole ring, combined with the presence of a chloromethyl group and a branched alkyl substituent, suggests various avenues for biological interaction, particularly in agricultural and pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole is C_8H_10ClN_1O, with a molecular weight of approximately 201.69 g/mol. The compound features a chloroalkyl group at the 2-position and a branched alkyl group at the 4-position of the oxazole ring. This configuration may influence its reactivity and biological profile significantly.

Antimicrobial Properties

Research indicates that compounds within the oxazole family exhibit notable antimicrobial activity. A study highlighted that oxazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) in the range of 0.8 to 3.2 µg/ml against these pathogens .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coli
111.63.2
120.83.2
Ampicillin1025

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored extensively. In particular, studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma). Mechanistic studies revealed that these compounds may disrupt mitochondrial membrane potential and activate caspase cascades, leading to cell cycle arrest and subsequent apoptosis .

Table 2: Cytotoxicity Data for Oxazole Derivatives

CompoundCell LineIC50 (µM)
IVMDA-MB-23115
VHT-2920
ControlNormal Cells>100

The biological activity of 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole can be attributed to its ability to interact with key cellular targets:

  • DNA Gyrase Inhibition : Some oxazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Tubulin Interaction : Certain analogs bind to tubulin at colchicine sites, inhibiting microtubule polymerization which is critical for cancer cell division .

Case Studies

Several case studies have documented the efficacy of oxazole derivatives in clinical and laboratory settings:

  • Study on Anticancer Activity : A series of oxazole derivatives were tested against multiple cancer cell lines, demonstrating significant growth inhibition compared to standard chemotherapeutics.
  • Agricultural Applications : Preliminary investigations suggest that compounds like 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole may serve as effective pesticides due to their biological activity against agricultural pests.

Q & A

Q. What are the established synthetic routes for 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is commonly synthesized via chloromethylation of oxazole derivatives. One optimized method involves reacting oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under anhydrous conditions . Key factors include:

  • Catalyst choice : ZnCl₂ enhances electrophilic substitution efficiency.
  • Temperature control : Reflux conditions (~100–120°C) minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reagent solubility, as seen in analogous oxazole syntheses with 65% yield under reflux for 18 hours .
  • Work-up procedures : Crystallization using water-ethanol mixtures increases purity .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch at 1640–1680 cm⁻¹, C-O-C at 1240–1280 cm⁻¹) .
  • NMR (¹H/¹³C) : Distinguishes substituents:
    • Chloromethyl group: δ ~4.5–5.0 ppm (¹H), δ ~40–45 ppm (¹³C).
    • 2-Methylpropyl group: δ ~1.0–1.2 ppm (¹H, CH(CH₃)₂) .
  • Mass spectrometry (MS) : Fragmentation patterns confirm molecular weight (e.g., [M+Cl]⁻ adducts) and structural motifs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:

  • Map electrostatic potential surfaces to identify electrophilic sites (e.g., chloromethyl carbon).
  • Calculate activation energies for SN2 reactions with nucleophiles (e.g., amines, thiols).
  • Validate experimental kinetic data, as demonstrated in studies of analogous oxadiazole derivatives .

Q. How should researchers resolve contradictions in reported biological activity data for oxazole derivatives?

Methodological Answer:

  • Mechanistic studies : Use enzyme inhibition assays (e.g., fluorescence quenching) to identify specific targets, such as cytochrome P450 isoforms, which may explain variability in metabolic pathways .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloromethyl vs. nitro groups) across cell lines or in vitro models.
  • Control for purity : Conflicting results may arise from byproducts; HPLC-MS purity checks (>98%) are critical .

Q. What strategies optimize the stability of 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole under varying storage conditions?

Methodological Answer:

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C; store at –20°C in inert atmospheres (N₂/Ar) .
  • Hydrolytic sensitivity : The chloromethyl group is prone to hydrolysis; avoid aqueous buffers (use anhydrous DMF or THF for solutions) .
  • Light exposure : UV-Vis spectroscopy confirms photodegradation; amber glass vials reduce radical-mediated decomposition .

Experimental Design & Data Analysis

Q. How to design kinetic studies for reactions involving 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole?

Methodological Answer:

  • Variable control : Fix temperature (±0.5°C) and solvent polarity (e.g., dielectric constant of DMSO vs. THF).
  • Sampling intervals : Use quenching agents (e.g., NaHCO₃ for acid-catalyzed reactions) at timed intervals to arrest progress.
  • Data fitting : Apply pseudo-first-order kinetics if nucleophile concentration is in excess; use nonlinear regression for multi-step mechanisms .

Q. What are best practices for analyzing regioselectivity in electrophilic aromatic substitution of oxazole derivatives?

Methodological Answer:

  • Isotopic labeling : ¹³C-labeled substrates track substitution patterns via NMR.
  • Competitive experiments : Compare reactivity of 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole with monosubstituted analogs under identical conditions.
  • Computational validation : Compare DFT-predicted vs. experimental regioselectivity ratios .

Safety & Compliance

Q. What safety protocols are critical when handling 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection due to lachrymatory chloromethyl vapors .
  • Spill management : Neutralize with sodium bicarbonate before disposal; avoid water to prevent exothermic hydrolysis .
  • Waste disposal : Segregate halogenated waste per EPA guidelines (e.g., 40 CFR Part 261) .

Nomenclature & Reporting

Q. How to ensure correct IUPAC nomenclature for derivatives of 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole?

Methodological Answer:

  • Prioritize substituents by alphabetical order and position numbering:
    • The oxazole ring is numbered to give the chloromethyl group the lowest possible position (e.g., "2-" not "4-") .
    • Use "2-methylpropyl" instead of "isobutyl" to avoid common names .
  • Validate names using software tools (e.g., ChemDraw Nomenclature Check) or IUPAC Blue Book rules .
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    31:37

Advanced Analytical Techniques

Q. How does X-ray crystallography resolve ambiguities in the structural elucidation of oxazole derivatives?

Methodological Answer:

  • Single-crystal XRD : Confirms bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between substituents.
  • Charge density analysis : Maps electron distribution to explain reactivity trends, as seen in studies of similar oxadiazoles (CCDC 1850211/1850212) .

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